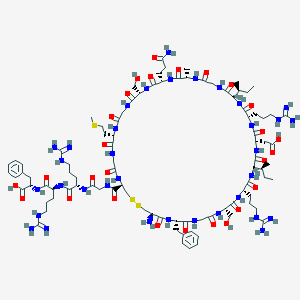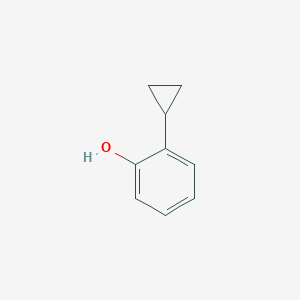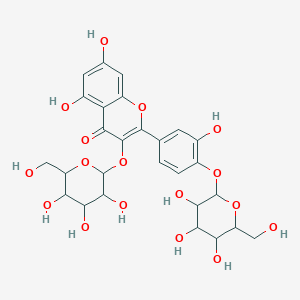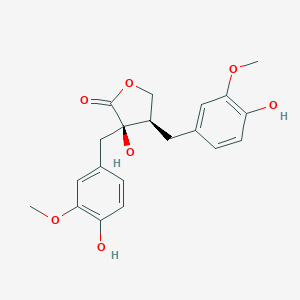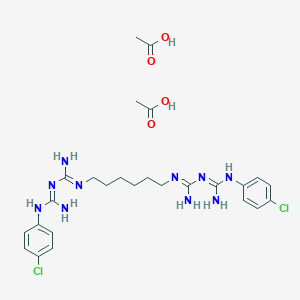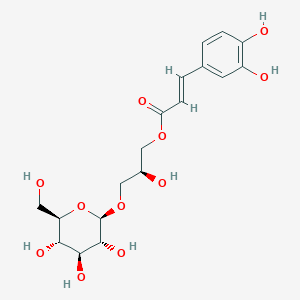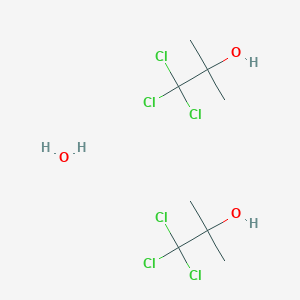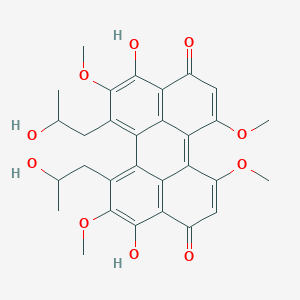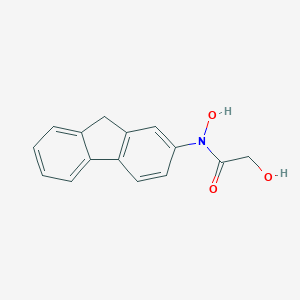
N-Hydroxy-2-glycolylaminofluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-glycolylaminofluorene (N-OH-2-GAAF) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of 2-aminofluorene, which is a known mutagenic agent. N-OH-2-GAAF has been shown to possess mutagenic activity as well, and as a result, it has been used in various studies to investigate the mechanisms of mutagenesis.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-glycolylaminofluorene involves the formation of DNA adducts. N-Hydroxy-2-glycolylaminofluorene is metabolized in the liver to form a reactive intermediate, which can then form covalent bonds with DNA. These adducts can cause mutations in the DNA sequence, leading to genetic instability and potential carcinogenesis.
Biochemische Und Physiologische Effekte
N-Hydroxy-2-glycolylaminofluorene has been shown to induce oxidative stress and DNA damage in cells. It has also been shown to inhibit DNA repair processes, leading to an accumulation of DNA damage. Additionally, N-Hydroxy-2-glycolylaminofluorene has been shown to induce apoptosis in cells, which can contribute to the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Hydroxy-2-glycolylaminofluorene in lab experiments is its ability to induce mutations in a controlled manner. This allows researchers to study the effects of mutagens on DNA replication and repair. However, one limitation of using N-Hydroxy-2-glycolylaminofluorene is its potential toxicity. It can induce oxidative stress and DNA damage in cells, which can lead to cell death. As a result, caution must be taken when handling N-Hydroxy-2-glycolylaminofluorene.
Zukünftige Richtungen
There are several future directions for research involving N-Hydroxy-2-glycolylaminofluorene. One area of interest is the role of reactive oxygen species in mutagenesis. N-Hydroxy-2-glycolylaminofluorene has been shown to induce oxidative stress in cells, and further research is needed to understand the mechanisms behind this process. Additionally, research is needed to investigate the potential carcinogenic effects of N-Hydroxy-2-glycolylaminofluorene. Finally, there is a need for the development of new methods for synthesizing N-Hydroxy-2-glycolylaminofluorene that are more efficient and cost-effective.
Synthesemethoden
The synthesis of N-Hydroxy-2-glycolylaminofluorene involves the reaction of 2-aminofluorene with glyoxylic acid. The resulting product is then treated with hydroxylamine to yield N-Hydroxy-2-glycolylaminofluorene. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-glycolylaminofluorene has been used in various scientific studies to investigate the mechanisms of mutagenesis. It has been shown to induce mutations in bacterial and mammalian cells, and as a result, it has been used to study the effects of mutagens on DNA replication and repair. Additionally, N-Hydroxy-2-glycolylaminofluorene has been used to investigate the role of reactive oxygen species in mutagenesis.
Eigenschaften
CAS-Nummer |
111959-98-9 |
|---|---|
Produktname |
N-Hydroxy-2-glycolylaminofluorene |
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-yl)-N,2-dihydroxyacetamide |
InChI |
InChI=1S/C15H13NO3/c17-9-15(18)16(19)12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8,17,19H,7,9H2 |
InChI-Schlüssel |
CMUCEVGFCWOKTK-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O |
Andere CAS-Nummern |
111959-98-9 |
Synonyme |
N-hydroxy-2-glycolylaminofluorene N-hydroxy-N-glycolyl-2-aminofluorene N-OH-GAF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



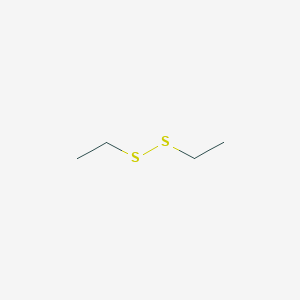
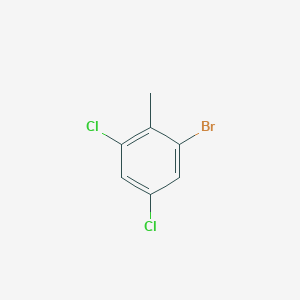
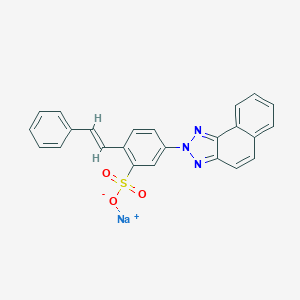
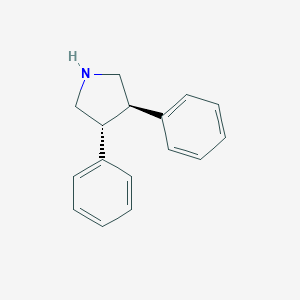
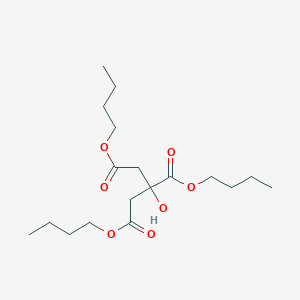
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
